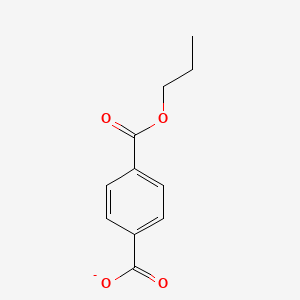
4-(Propoxycarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propoxycarbonyl)benzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with propanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxycarbonyl)benzoate typically involves the esterification of 4-carboxybenzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Reaction Scheme: [ \text{C}_7\text{H}_5\text{COOH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_7\text{H}_5\text{COO}\text{C}_3\text{H}_7 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propoxycarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to the carboxylic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-carboxybenzoic acid and propanol.
Reduction: 4-(propoxycarbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(Propoxycarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules, particularly those requiring ester functionalities.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Propoxycarbonyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In pharmaceuticals, its ester functionality can be hydrolyzed in vivo to release the active drug molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of para-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of para-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
4-(Propoxycarbonyl)benzoate is unique due to its specific ester functionality, which imparts distinct chemical properties and reactivity. Unlike benzocaine, procaine, and tetracaine, which are primarily used for their anesthetic properties, this compound is more versatile in its applications, ranging from organic synthesis to materials science.
Propriétés
Numéro CAS |
1818-05-9 |
|---|---|
Formule moléculaire |
C11H11O4- |
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
4-propoxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
Clé InChI |
XHLATTBMSGXSFT-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



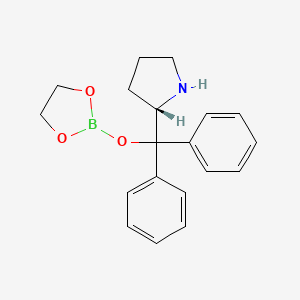
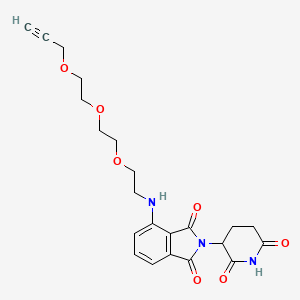
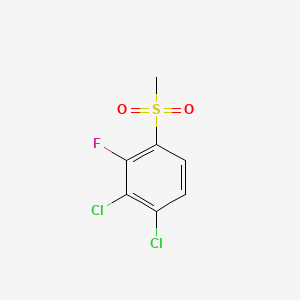
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
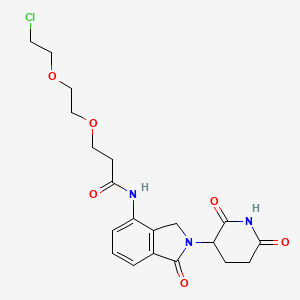


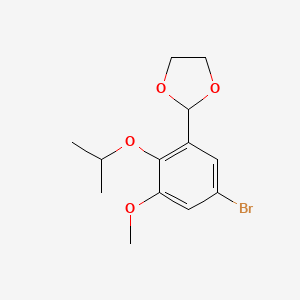

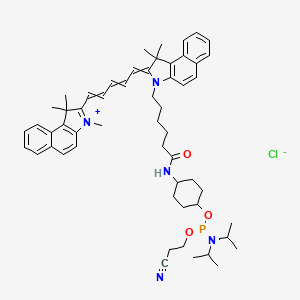

![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)
